molecular formula C13H22ClN B3077812 N-(4-Isopropylbenzyl)-1-propanamine hydrochloride CAS No. 1049680-96-7

N-(4-Isopropylbenzyl)-1-propanamine hydrochloride

Cat. No. B3077812
CAS RN: 1049680-96-7
M. Wt: 227.77 g/mol
InChI Key: WNRKOJTXSQLNJK-UHFFFAOYSA-N
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Description

“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049680-98-9 . It has a molecular weight of 225.76 and its linear formula is C13 H19 N . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 225.76 and its linear formula is C13 H19 N .

Scientific Research Applications

Chromatographic and Mass Spectral Analysis

  • Chromatographic Identification : N-(4-Isopropylbenzyl)-1-propanamine hydrochloride and its isomers can be distinguished using liquid chromatographic methods. This technique is essential in forensic laboratories for identifying clandestinely produced drugs (Deruiter, Clark, & Noggle, 1990).

  • Mass Spectral Analysis : The compound's electron impact mass spectra, obtained through GC-MS, demonstrate distinct fragmentation patterns, aiding in its differentiation from similar compounds (Deruiter, Clark, & Noggle, 1990).

Synthesis and Characterization

  • Synthetic Routes : Research indicates various synthetic pathways and the formation of by-products in the synthesis of related compounds, which helps in understanding the chemical properties and potential applications of this compound (Błachut, Wojtasiewicz, & Czarnocki, 2002).

  • Novel Ligands for Receptors : The compound represents a class of ligands potentially useful for studying NMDA receptors. This application is significant for neuropharmacological research (Moe et al., 1998).

Analytical Applications

  • Trace Detection in Biological Samples : N-(4-Isopropylbenzyl)-1-propanamine and its derivatives can be detected in trace amounts using molecular-imprinted polymer-based sorbents. This is particularly relevant in forensic and clinical toxicology (Bykov et al., 2017).

  • Antidepressant Potential : Some derivatives of this compound have been identified as potential antidepressants, highlighting its significance in psychopharmacology (Bailey et al., 1985).

Functionalization and Coordination Chemistry

  • Chelation and Coordination : The compound and its derivatives can be used to synthesize bulky alkylaminophenol chelates, useful in coordination chemistry and potentially in bioactivation studies (Olesiejuk et al., 2018).

  • Pharmacological Applications : Its derivatives have been found to possess high antibacterial activity, which can be crucial for developing new antimicrobial agents (Arutyunyan et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzyl alcohol, indicates that it is harmful if swallowed . It’s important to wash hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product . If swallowed, it’s advised to call a poison center or doctor/physician .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRKOJTXSQLNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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